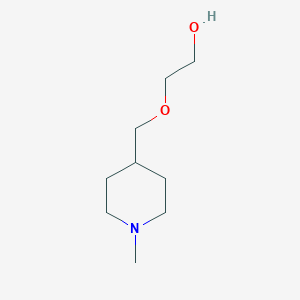
4-氯苯磺酸甲酯
描述
Methyl 4-chlorobenzenesulfonate is a chemical compound .
Molecular Structure Analysis
The molecular structure analysis of Methyl 4-chlorobenzenesulfonate is not explicitly mentioned in the search results .Chemical Reactions Analysis
The chemical reactions involving Methyl 4-chlorobenzenesulfonate are not explicitly mentioned in the search results .Physical and Chemical Properties Analysis
Methyl 4-chlorobenzenesulfonate has a molecular formula of C7H7ClO3S, an average mass of 206.647 Da, and a monoisotopic mass of 205.980438 Da . It has a density of 1.4±0.1 g/cm^3, a boiling point of 298.3±23.0 °C at 760 mmHg, and a flash point of 134.2±22.6 °C . It has 3 H bond acceptors, 0 H bond donors, and 2 freely rotating bonds .科学研究应用
有机合成
4-氯苯磺酸甲酯在有机化学中用作合成中间体。它能够进行典型的芳基磺酸酯反应,使其在构建复杂分子结构方面具有价值。 例如,它可以参与铁催化的格氏试剂交叉偶联反应,合成烷基取代的苯磺酸酯 .
非线性光学材料
该化合物在非线性光学材料的合成中也具有相关性,因为它具有吸电子磺酸酯基团,可以增强材料的吸电子性能。 此类材料对于开发先进的光子器件至关重要 .
太阳能电池技术
在太阳能电池技术领域,4-氯苯磺酸甲酯衍生物因其提高反式钙钛矿太阳能电池中电荷提取的潜力而受到关注。 这可能导致更有效的太阳能转换 .
生物医学研究
作用机制
Target of Action
Methyl 4-chlorobenzenesulfonate is a chemical compound that primarily targets organic molecules, particularly those containing carbon-carbon double bonds . The compound’s primary targets are often involved in various chemical reactions, including nucleophilic substitution and free radical reactions .
Mode of Action
Methyl 4-chlorobenzenesulfonate interacts with its targets through a process known as nucleophilic substitution . In this process, the compound acts as an electrophile, attracting electron-rich nucleophiles. The nucleophile attacks the electrophilic carbon in the compound, leading to the displacement of the chloro group . This results in the formation of a new bond between the carbon atom of the compound and the nucleophile .
Biochemical Pathways
The interaction of Methyl 4-chlorobenzenesulfonate with its targets can affect various biochemical pathways. For instance, it can influence the pathway of organic synthesis, particularly in reactions involving carbon-carbon bond formation . The compound’s action can lead to the formation of new organic compounds, altering the course of the biochemical pathway .
Pharmacokinetics
Like other similar compounds, its bioavailability is likely influenced by factors such as its chemical structure, the route of administration, and the physiological characteristics of the individual .
Result of Action
The action of Methyl 4-chlorobenzenesulfonate at the molecular and cellular level results in the formation of new organic compounds . This can lead to changes in the chemical composition of the environment where the reaction takes place . The exact effects depend on the specific targets and the conditions under which the reaction occurs .
Action Environment
The action, efficacy, and stability of Methyl 4-chlorobenzenesulfonate can be influenced by various environmental factors. These include the presence of other chemical compounds, the pH of the environment, temperature, and the presence of catalysts . For instance, the rate of the nucleophilic substitution reaction can be influenced by the presence of other nucleophiles in the environment .
安全和危害
属性
IUPAC Name |
methyl 4-chlorobenzenesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClO3S/c1-11-12(9,10)7-4-2-6(8)3-5-7/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQFKYAZZFFNYQV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COS(=O)(=O)C1=CC=C(C=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70165731 | |
| Record name | Benzenesulfonic acid, p-chloro-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70165731 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15481-45-5 | |
| Record name | Benzenesulfonic acid, 4-chloro-, methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=15481-45-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzenesulfonic acid, p-chloro-, methyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015481455 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzenesulfonic acid, p-chloro-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70165731 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















